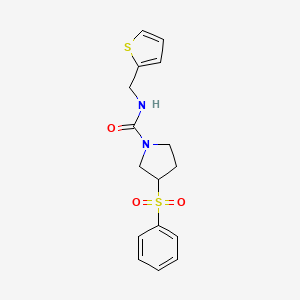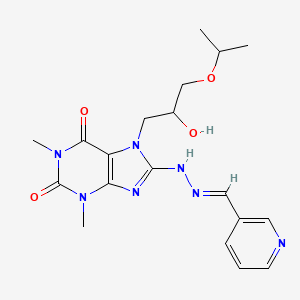
Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate, also known as PPMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPMC is a member of the phenanthridine family, which is known for its diverse biological activities, including antimicrobial, antitumor, and antiviral properties. In
Mechanism Of Action
The mechanism of action of Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate is not fully understood, but studies suggest that it may act by inhibiting various cellular processes, including DNA replication and protein synthesis. Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has also been shown to induce oxidative stress in cells, leading to cell death.
Biochemical and Physiological Effects
Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the removal of heavy metals from contaminated soil and water. Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has also been shown to have antioxidant properties, which may contribute to its ability to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate in lab experiments is its diverse biological activities, which make it a useful tool for studying various cellular processes. Another advantage is its relative ease of synthesis, which allows for large-scale production. However, one limitation of using Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate. One direction is the development of more efficient synthesis methods that can produce Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate in larger quantities. Another direction is the exploration of Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate's potential applications in medicine, agriculture, and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate and to determine its potential toxicity in various applications.
Synthesis Methods
Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with phenanthridin-6-ylmethyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate.
Scientific Research Applications
Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has also been shown to have antimicrobial properties, with studies reporting its effectiveness against various bacterial and fungal strains. In agriculture, Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has been studied for its potential use as a pesticide, with studies reporting its effectiveness against various insect pests. In environmental science, Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has been studied for its ability to remove heavy metals from contaminated soil and water.
properties
IUPAC Name |
phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-26-20-17(10-6-12-22-20)21(24)25-13-19-16-9-3-2-7-14(16)15-8-4-5-11-18(15)23-19/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSFWJFNJJVXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

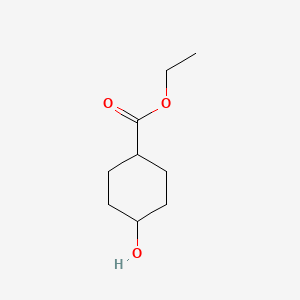
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2878170.png)

![N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

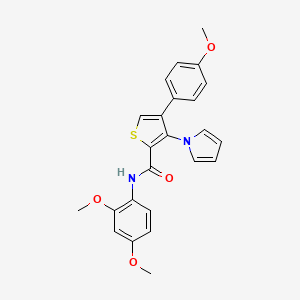
![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2878182.png)
![2-[2-(2-Carboxyphenyl)sulfanylethylsulfanyl]benzoic acid](/img/structure/B2878183.png)
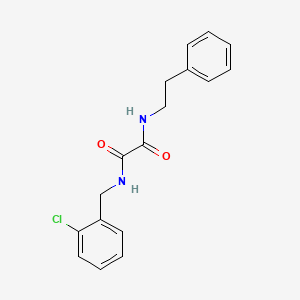
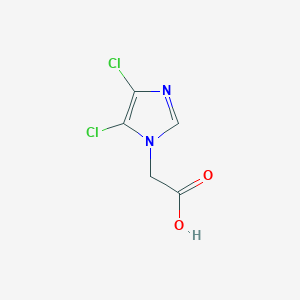
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2878187.png)
